![molecular formula C12H17N3O3 B5509328 4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)

4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis endeavors for compounds like "4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol" often involve intricate steps to establish the desired molecular scaffold. Techniques such as intramolecular nitrilimine cycloaddition to alkynes have been applied to synthesize substituted tetrahydrocyclopenta[c]pyrazoles, demonstrating the complexity and creativity in crafting such compounds (Winters, Teleha, & Sui, 2014).

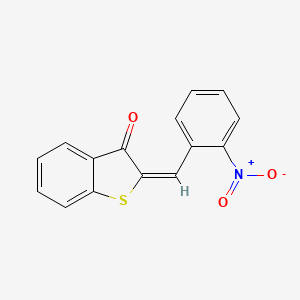

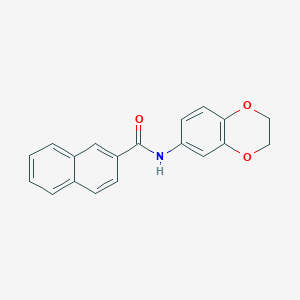

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using advanced spectroscopic techniques. For example, structural analysis and quantum studies have provided insights into molecular configurations, offering a deeper understanding of their chemical behavior and potential applications (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving "this compound" or similar compounds often entail the formation of novel heterocyclic systems, showcasing the reactivity and versatility of these molecules. For instance, the formation of pyrazol-1,3,4-thiadiazoles through 1,3-dipolar cycloadditions illustrates the compound's potential for creating diverse chemical structures (Esseffar et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking Studies

The quest for novel biologically potent heterocyclic compounds has led to the synthesis of compounds that incorporate oxazole, pyrazoline, and pyridine heterocycles. These compounds, including those similar to 4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol, have been studied for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). One of the compounds showed significant potency. Furthermore, the compounds exhibited in vitro antibacterial and antifungal activities, highlighting their potential utilization in overcoming microbial resistance to pharmaceutical drugs. Molecular docking studies have provided inspiring data regarding their potential applications (Katariya, Vennapu, & Shah, 2021).

Drug Discovery and Synthesis of Novel Scaffolds

In drug discovery, the synthesis of novel scaffolds combining various heterocyclic systems, including structures akin to this compound, has been of interest. For example, the fusion of substituted pyranose rings with seven-membered rings to generate benzodiazepines and related heterocycles has been reported. These efforts aim to create compounds with potential therapeutic applications by exploring different structural frameworks for selective derivatization (Abrous, Hynes, Friedrich, Smith, & Hirschmann, 2001).

N-Heterocycle-Fused Tetrahydro-Diazepinones Synthesis

The development of N-heterocycle-fused tetrahydro-diazepinones, through a regioselective strategy, represents another area of research application. This strategy involves synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates and further treatment with amines to yield target compounds. Such synthetic approaches have expanded to include ethyl 1H-indole- and ethyl 1H-benzo[d]imidazole-2-carboxylates, demonstrating the versatility of this methodology in producing fused heterocyclic compounds (Dzedulionytė, Veikšaitė, Morávek, Malinauskienė, Račkauskienė, Šačkus, Žukauskaitė, & Arbačiauskienė, 2022).

Anticancer Properties of Oxa-Triazacyclopenta[b]Phenanthrene Dicarboxylic Ester Derivatives

Research has also focused on the synthesis of pyrazole derivatives used to create fused heterocyclic systems with high chemical and pharmacologic importance. These systems structurally mimic biogenic purines and have been synthesized to evaluate their in vitro antiproliferative activity. Some derivative compounds have shown superior anti-proliferative activities compared to current anticancer agents, indicating their potential as anticancer drugs (Jose, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

(6-hydroxy-1,4-oxazepan-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c16-8-6-15(4-5-18-7-8)12(17)11-9-2-1-3-10(9)13-14-11/h8,16H,1-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUDWIVVNNEZLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C(=O)N3CCOCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5509255.png)

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)

![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)